molecular formula C10H14N2OS B3043382 (R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide CAS No. 854497-49-7

(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide

Cat. No.: B3043382
CAS No.: 854497-49-7
M. Wt: 210.3 g/mol
InChI Key: BMQNAHRVOYMEED-XYOKQWHBSA-N
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Description

(R)-2-Methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide is a chiral sulfinamide derivative widely employed in asymmetric synthesis, particularly for constructing stereochemically complex molecules such as atropisomers and orientational chirality targets . Its structure features a pyridin-3-ylmethylidene group attached to the sulfinamide core, which confers unique electronic and steric properties. The compound is synthesized via a Ti(OEt)₄-mediated dehydration reaction between (R)-2-methylpropane-2-sulfinamide and pyridin-3-ylcarbaldehyde, achieving high yields (~93%) under optimized conditions . The (R)-configuration at the sulfur center ensures enantioselectivity in subsequent reactions, such as nucleophilic additions or cross-coupling processes .

Key applications include its role as a chiral auxiliary in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl atropisomers (67% yield) and as a precursor for orientational chirality targets in Sonogashira coupling reactions . X-ray crystallography confirms its absolute configuration, which is critical for validating stereochemical outcomes in asymmetric catalysis .

Properties

IUPAC Name

(NE)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQNAHRVOYMEED-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . Typical conditions involve the use of solvents like methanol and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .

Major Products

Major products formed from these reactions include chiral amines, sulfonamides, and sulfides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related sulfinamides below, focusing on substituent effects, stereoselectivity, and synthetic utility.

Compound Key Substituent Molecular Weight Stereoselectivity Application Yield Reference
(R)-2-Methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide Pyridin-3-ylmethylidene ~223 (estimated) High (R-configuration) Asymmetric synthesis of atropisomers, orientational chirality targets 67–93%
(R)-2-Methyl-N-(1-(perfluorophenyl)but-3-yn-1-yl)propane-2-sulfinamide (3a) Perfluorophenyl, propargyl 340.08 Moderate Diastereoselective addition reactions 61%
2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide Oxetanylidene 175.25 N/A Solubility-focused intermediates in drug discovery Commercial
(R)-2-Methyl-N-((R)-5-phenylpent-1-en-3-yl)propane-2-sulfinamide (3aa) Allylic phenyl 265.39 High (R,R-configuration) Rh-catalyzed allylation reactions 54%
(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Trifluoroethylidene 215.26 High Fluorinated chiral building blocks for pharmaceuticals Not reported
(R)-N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide 2-Fluorophenyl 241.33 Moderate Bioactive molecule synthesis Not reported

Key Findings

Electronic Effects: The pyridin-3-ylmethylidene group in the target compound enhances coordination with transition metals (e.g., Pd, Rh), facilitating cross-coupling reactions . In contrast, perfluorophenyl substituents (e.g., 3a) increase electrophilicity but reduce solubility in nonpolar solvents . Trifluoroethylidene derivatives (e.g., ) exhibit superior metabolic stability due to fluorine’s electronegativity, making them valuable in drug design.

Steric and Stereochemical Influence :

  • Bulky substituents (e.g., oxetanylidene in ) introduce steric hindrance, limiting reactivity in crowded environments. The target compound’s pyridine ring balances steric bulk and electronic activation, enabling efficient Suzuki-Miyaura coupling .
  • Allylic phenyl groups (e.g., 3aa) enhance diastereoselectivity in Rh-catalyzed allylations (up to 95% ee) , whereas the target compound’s planar imine group favors axial chirality in atropisomers .

Synthetic Utility: The target compound’s synthesis (93% yield via Ti(OEt)₄-mediated dehydration) outperforms fluorinated analogs, which often require harsh conditions . Sonogashira coupling of the target compound yields orientational chirality products (67%) , whereas propargyl sulfinamides (e.g., 3a) are less versatile due to competing side reactions .

Crystallographic and Computational Insights

  • X-ray diffraction confirms the (R)-configuration of the target compound and its orientational chirality products, with SHELX software routinely used for refinement .
  • Computational studies highlight the pyridin-3-yl group’s role in stabilizing transition states via π-π interactions, a feature absent in non-aromatic analogs like oxetanylidene derivatives .

Biological Activity

(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide, identified by its CAS number 220315-22-0, is a chiral sulfinamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Property Value
Molecular FormulaC10H14N2OS
Molecular Weight210.30 g/mol
IUPAC NameThis compound
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, enhancing the stability of the compound's binding to its targets .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various sulfinamide derivatives. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains. For example, certain pyrrole derivatives exhibit minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide may also possess similar antimicrobial properties.

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of enzymes involved in metabolic pathways. Its unique structural features allow it to inhibit specific targets effectively. For instance, sulfinamides are known to inhibit carbonic anhydrases and other vital enzymes, which could lead to therapeutic applications in treating conditions such as glaucoma and epilepsy .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated a series of pyrrole derivatives, revealing that modifications similar to those found in (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide could enhance antibacterial efficacy against resistant strains .
  • Cancer Research : Research indicates that compounds with similar structural motifs have been explored for their anticancer properties. The interaction with specific receptors involved in cell proliferation pathways suggests a potential role for (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide in cancer therapeutics .
  • Neuroprotective Effects : Some sulfinamides have demonstrated neuroprotective effects by modulating glutamate receptors involved in excitotoxicity. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide?

  • Methodology : The compound is typically synthesized via Rh-catalyzed asymmetric allylation. Key steps include:

  • Reacting tert-butanesulfinamide with a pyridinyl aldehyde derivative under inert conditions (e.g., dry Et₂O or CH₂Cl₂).
  • Using chiral ligands (e.g., Rh catalysts) to ensure enantioselectivity, achieving diastereomeric ratios (dr) >20:1 .
  • Purification via column chromatography (e.g., hexane/ethyl acetate gradients) or automated flash chromatography (e.g., Combiflash 300+) .
    • Analytical Validation : Confirm purity (>95%) and structure using ¹H/¹³C NMR and HRMS. For example, ¹H NMR peaks at δ 1.21–1.30 ppm (t-Bu group) and pyridinyl protons at δ 7.2–8.6 ppm are diagnostic .

Q. How can researchers verify the stereochemical configuration of this sulfinamide?

  • Chiral Techniques :

  • Optical Rotation : Measure [α]D values (e.g., [α]D = -31.4° in CHCl₃) and compare with literature data .
  • NOESY NMR : Correlate spatial proximity of protons (e.g., pyridinyl CH=N with t-Bu groups) to confirm E-configuration and R/S stereochemistry .
  • X-ray Crystallography : Use SHELX or WinGX suites for crystal structure determination. Refinement with SHELXL ensures accurate anisotropic displacement parameters .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in the synthesis of this compound?

  • Critical Factors :

  • Temperature : Lower temperatures (-78°C to -50°C) enhance stereocontrol by slowing competing pathways (e.g., epimerization) .
  • Catalyst-Ligand Pair : Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP) improve enantiomeric excess (ee >90%) .
  • Solvent Polarity : Non-polar solvents (e.g., Et₂O) favor tighter transition states, increasing dr .
    • Troubleshooting : If dr <10:1, screen alternative ligands (e.g., Josiphos) or add molecular sieves to scavenge moisture .

Q. What strategies resolve contradictions in NMR data for structurally similar sulfinamides?

  • Case Study : Overlapping signals in ¹H NMR (e.g., allylic protons at δ 5.8–5.9 ppm) can be deconvoluted by:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at -40°C .
  • COSY/HSQC : Assign coupled protons (e.g., pyridinyl CH=N at δ 8.5–8.6 ppm) and correlate with ¹³C shifts .
    • HRMS Cross-Validation : Confirm molecular formula (e.g., C₁₄H₂₀N₂OS requires m/z 264.1296 [M+H]⁺) to rule out impurities .

Q. How can computational tools enhance crystallographic refinement for this compound?

  • Software Workflow :

  • Data Collection : Use high-resolution synchrotron data (d-spacing <0.8 Å) to minimize errors .
  • Structure Solution : Employ SHELXD for direct methods or SIR2014 for charge-flipping .
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Validate using R1 (<5%) and wR2 (<12%) metrics .
    • Visualization : Generate ORTEP diagrams in WinGX to illustrate anisotropic displacement ellipsoids and hydrogen bonding networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide
Reactant of Route 2
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(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide

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